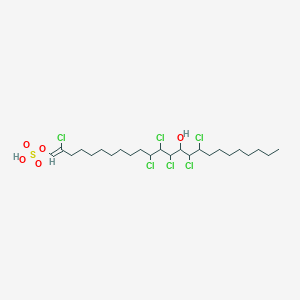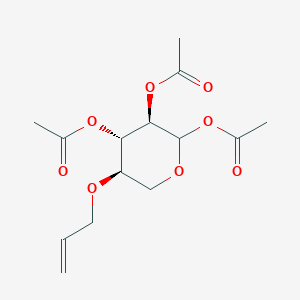
4-Amino-2-oxo-3,5-heptadienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-oxo-3,5-heptadienedioic acid, commonly known as 4-AOHD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a derivative of 2-oxoglutaric acid and has a unique structure consisting of two unsaturated double bonds and an amino group. In
Wissenschaftliche Forschungsanwendungen
4-AOHD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of cancer research. Studies have shown that 4-AOHD has anti-tumor properties and inhibits the growth of cancer cells. Additionally, 4-AOHD has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of 4-AOHD is not fully understood, but it is believed to involve the inhibition of enzymes involved in the Krebs cycle. Specifically, 4-AOHD inhibits the activity of alpha-ketoglutarate dehydrogenase, which is an enzyme involved in the conversion of alpha-ketoglutarate to succinyl-CoA. This inhibition leads to a decrease in energy production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, 4-AOHD has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-AOHD can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, 4-AOHD has been shown to inhibit the activity of glutamate dehydrogenase, an enzyme involved in the metabolism of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-AOHD in laboratory experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using 4-AOHD is its potential toxicity. Studies have shown that high doses of 4-AOHD can lead to cell death in normal cells as well as cancer cells.
Zukünftige Richtungen
There are many future directions for research involving 4-AOHD. One area of interest is in the development of new cancer treatments that target the Krebs cycle. Additionally, researchers are exploring the potential use of 4-AOHD in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
Conclusion
In conclusion, 4-Amino-2-oxo-3,5-heptadienedioic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. 4-AOHD has been extensively studied for its potential applications in various fields of scientific research, including cancer research. Its mechanism of action involves the inhibition of enzymes involved in the Krebs cycle, and it has a variety of biochemical and physiological effects. While 4-AOHD has many advantages for lab experiments, there are also limitations to its use. Finally, there are many future directions for research involving 4-AOHD, including the development of new cancer treatments and the potential use of 4-AOHD as a biomarker for cancer diagnosis and prognosis.
Synthesemethoden
The synthesis method of 4-AOHD involves the reaction of 2-oxoglutaric acid with ammonia and acrolein. The reaction produces 4-AOHD as a yellow solid with a melting point of 181-183°C. This synthesis method has been widely used in the laboratory setting to produce large quantities of 4-AOHD for scientific research.
Eigenschaften
CAS-Nummer |
151028-44-3 |
|---|---|
Molekularformel |
C10H10N2O4S |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
(2E,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1+,4-3+ |
InChI-Schlüssel |
SGUXCHHLXDUUHD-MVJNYCIBSA-N |
Isomerische SMILES |
C(=C/C(=O)O)\C(=C/C(=O)C(=O)O)\N |
SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Synonyme |
4-amino-2-oxo-3,5-heptadienedioic acid 4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer 4-amino-6-carboxy-2-oxohexa-3,5-dienoate ACOHDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)